N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Overview
Description
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety. This compound is often used in pharmaceutical research and development due to its potential biological activities.
Mechanism of Action
“N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride” is a pyrimidinamine derivative. Pyrimidinamines are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
The compound also contains a pyrrolidine ring, which is a common structure in many biologically active compounds. Pyrrolidines are known to interact with various biological targets and can exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds . The reaction conditions often include the use of bases or acids to catalyze the rearrangement, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Uniqueness
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMRUZLIVNIQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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